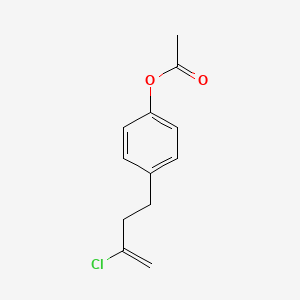

![molecular formula C14H9N3O2S B1291007 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile CAS No. 1015608-95-3](/img/structure/B1291007.png)

1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a chemical entity that features a pyrrolopyridine core structure with a benzenesulfonyl group and a carbonitrile moiety. This structure is of interest due to its potential biological activities and its role as a key intermediate in the synthesis of various heterocyclic compounds. The papers provided do not directly discuss this compound but offer insights into related chemical structures and their biological activities.

Synthesis Analysis

The synthesis of related compounds involves the use of pyrrole-o-amino-carbonitrile as a key intermediate, which suggests that similar strategies could be employed for the synthesis of 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile. For instance, the synthesis of novel pyrroles and pyrrolopyrimidines bearing the benzenesulfonamide moiety has been reported, which could provide a blueprint for the synthesis of the compound . Additionally, the synthesis of other heterocyclic compounds, such as 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile, involves reactions in a K2CO3/MeCN system under reflux, which could be a relevant method for synthesizing the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by various spectroscopic techniques, including 1H-NMR, 13C-NMR, and IR spectroscopy . X-ray analysis has also been used to confirm the structure of a methyl derivative of a related compound . These techniques would likely be applicable for the analysis of the molecular structure of 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile to confirm its synthesis and to elucidate its structural details.

Chemical Reactions Analysis

The chemical reactions involving related compounds include coupling reactions between amines and aryl diazonium chlorides , as well as reactions with chloroacetophenone in the presence of a base . These reactions are indicative of the types of chemical transformations that the target compound might undergo, which could include nucleophilic substitution reactions and the formation of carbon-nitrogen bonds.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile are not discussed in the provided papers, the properties of structurally related compounds can offer some insights. For example, the presence of the benzenesulfonamide moiety in related compounds has been associated with potent inhibitory activity against carbonic anhydrase isoforms, which suggests that the target compound may also exhibit similar biological properties . The physical properties such as solubility, melting point, and stability would need to be determined experimentally for the target compound.

Scientific Research Applications

Synthesis and Reactivity

1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile and its derivatives are versatile intermediates in organic synthesis, enabling the development of a variety of heterocyclic compounds. For instance, these compounds have been utilized in [3 + 2] cycloaddition reactions to synthesize triazolo[4,5-b]pyridin-5-ones and pyrrolo[3,4-b]pyridin-2-ones with good yields and regioselectivity, demonstrating their utility in generating complex molecular architectures (Gao & Lam, 2008).

Medicinal Chemistry Applications

In medicinal chemistry, these compounds have been explored for the synthesis of molecules with potential therapeutic applications. For example, derivatives of 1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile have been evaluated for their antimicrobial properties. A study described the synthesis and antimicrobial evaluation of novel pyridone derivatives showcasing the role of these compounds in developing new antibacterial and antifungal agents (Elgemeie et al., 2017).

Enzyme Inhibition

These compounds have also been investigated for their ability to inhibit critical enzymes. A notable example includes the synthesis of novel benzenesulfonamides incorporating pyrrole, pyrrolopyrimidine, and fused pyrrolopyrimidine moieties, which showed potent inhibitory activity against human carbonic anhydrase isoforms. These findings highlight their potential application in designing inhibitors for tumor-associated transmembrane isoforms, presenting a pathway for cancer therapeutic development (Ghorab et al., 2014).

Antiviral Research

Furthermore, acylamino derivatives of pyrrolo[2,3-b]pyridine sulfones have been synthesized and tested for their anti-HIV activity, illustrating the diverse medicinal chemistry applications of these compounds. Some derivatives showed activity at submicromolar concentrations, comparable to known antiretroviral agents, underscoring their significance in antiviral drug development (Silvestri et al., 2002).

Mechanism of Action

While the specific mechanism of action for 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is not available, it’s worth noting that pyrrolo pyridine derivatives have been studied for their inhibitory interactions with enzymes . For instance, they have been found to target CDK8 to indirectly inhibit β-catenin activity, causing downregulation of the WNT/β-catenin signal and inducing cell cycle arrest in G2/M and S phases .

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements include H302 - Harmful if swallowed, and H319 - Causes serious eye irritation . The precautionary statements include P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name |

1-(benzenesulfonyl)pyrrolo[2,3-b]pyridine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O2S/c15-9-11-8-12-6-7-17(14(12)16-10-11)20(18,19)13-4-2-1-3-5-13/h1-8,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXEJLYXBSSTCEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640139 |

Source

|

| Record name | 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |

CAS RN |

1015608-95-3 |

Source

|

| Record name | 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl] (morpholino)methanone](/img/structure/B1290971.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid](/img/structure/B1290975.png)

![1-Benzyl-2-[4-(tert-butyl)phenyl]-6-oxo-3-piperidinecarboxylic acid](/img/structure/B1290976.png)